![molecular formula C11H12Cl2F3N3 B6284468 1-{[3-(三氟甲基)苯基]甲基}-1H-吡唑-4-胺二盐酸盐 CAS No. 1177355-59-7](/img/no-structure.png)

1-{[3-(三氟甲基)苯基]甲基}-1H-吡唑-4-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

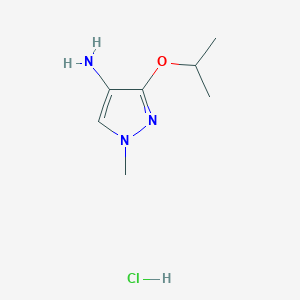

“1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1177355-59-7 . It has a molecular weight of 314.14 . The compound is a salt with chloride ions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3N3.2ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;;/h1-5,7H,6,15H2;2*1H . This indicates that the compound contains a pyrazole ring with a trifluoromethyl group and a phenyl group attached .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用

生物活性化合物合成:

- 与本化合物密切相关的1H-吡唑衍生物是合成生物活性化合物的重要的中间体。这些化合物显示出有希望的生物活性,特别是在药物化学中 (徐利锋, 2011).

抗高血糖药:

- 某些吡唑衍生物,包括具有三氟甲基基团的吡唑衍生物,已被合成并研究其抗高血糖特性。这些化合物在动物模型中显示出有效的抗高血糖作用 (K. Kees 等人, 1996).

潜在的抗菌剂:

- 新的吡唑衍生物已被合成并评估其抗菌活性。其中一些化合物,包括三氟甲基苯基基团,表现出广泛的抗菌活性和中等到良好的抗氧化活性 (Manjunatha Bhat 等人, 2016).

结构和光谱研究:

- 已经对类似于本化合物的席夫碱配体进行了研究,其中涉及使用光谱方法的结构分析。这些研究有助于更深入地了解这些化合物的化学和物理性质 (Zeliha Hayvalı 等人, 2010).

癌症研究:

- 吡唑衍生物在癌症研究中很重要,因为它们作为合成靶向癌细胞的小分子抑制剂的中间体。与传统化疗相比,这些化合物由于其选择性和减少的副作用而备受关注 (刘晓波等人, 2017).

绿色化学应用:

- 已经开发出一种用于稠合多环吡唑衍生物的绿色合成方法。此方法强调环境友好的程序,对可持续化学实践具有影响 (冯彬彬等人, 2016).

安全和危害

作用机制

Target of Action

Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .

Mode of Action

It is suggested that it may act as an antagonist to certain receptors, such as the calcitonin gene-related peptide (cgrp) receptor . This interaction could lead to changes in the function of these receptors, potentially altering cellular processes.

Biochemical Pathways

Related compounds have been implicated in the modulation of various biochemical pathways, including those involved in pain sensation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

生化分析

Biochemical Properties

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects and its mechanism of action in biological systems .

Cellular Effects

The effects of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride on cellular processes are diverse and depend on the cell type and concentration used. In some cell lines, this compound has been observed to modulate cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in the upregulation or downregulation of target genes. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a research tool for studying cellular functions.

Molecular Mechanism

At the molecular level, 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce substrate affinity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and protection from light. Prolonged exposure to adverse conditions can lead to degradation, affecting its efficacy in experiments. Long-term studies have indicated that the compound can have sustained effects on cellular function, with some changes persisting even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

In animal models, the effects of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride vary with dosage. Low to moderate doses have been found to produce therapeutic effects without significant toxicity, while high doses can lead to adverse effects, including toxicity and organ damage. These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety. Threshold effects have also been observed, where a minimum concentration is required to elicit a biological response .

Metabolic Pathways

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, efflux, and intracellular localization, influencing its bioavailability and therapeutic potential. The compound’s distribution can also be affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .

Subcellular Localization

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be targeted to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride' involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 3-(trifluoromethyl)phenylhydrazine.", "Step 2: Reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate to form 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine.", "Step 3: Addition of hydrochloric acid to form the dihydrochloride salt of the compound." ] } | |

CAS 编号 |

1177355-59-7 |

分子式 |

C11H12Cl2F3N3 |

分子量 |

314.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。